alpha-Emtbl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-methylthiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRIJIIQVMBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCSC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908528 | |
| Record name | 3-Ethyl-3-methylthiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103620-92-4 | |
| Record name | 3-Ethyldihydro-3-methyl-2(3H)-thiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103620-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethyl-alpha-methyl-thiobutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-methylthiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Alpha Emtbl and Its Analogues
Established Synthetic Pathways for alpha-Ethyl-alpha-methyl-gamma-thiobutyrolactone
The preparation of gamma-thiobutyrolactone derivatives, including alpha-EMTBL, can be achieved through various methods. A common approach involves the conversion of corresponding gamma-butyrolactones to their sulfur analogues. One established method, based on the work by Gerecke et al., involves heating a mixture of an alpha- and/or gamma-substituted gamma-butyrolactone (B3396035) with potassium thiolacetate in a solvent like N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 150°-160° C) for several hours. google.com This method has been successfully applied to synthesize alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone from alpha-ethyl-alpha-methyl-gamma-butyrolactone. google.com The reaction typically involves a work-up procedure that includes partitioning between organic and aqueous phases, extraction, washing, and drying, followed by solvent removal and potential purification steps like chromatography or distillation. google.com
Another synthetic route to sulfur-containing congeners involves treating gamma-butyrolactones with benzyl (B1604629) mercaptide anion to form a 4-(benzylthio)butyric acid intermediate, which is then cyclized using trifluoroacetic acid to yield thiololactones. researchgate.net Thiono- and dithiolactones, related sulfur analogues, can be prepared by treating the corresponding lactones with Lawesson's reagent or phosphorus pentasulfide, respectively. researchgate.net
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives and related compounds often focuses on modifying the substitution pattern on the gamma-thiobutyrolactone core or exploring bioisosteric replacements. This strategy aims to tune the chemical and biological properties of the resulting molecules.
Generation of Alkyl-Substituted Gamma-Thiobutyrolactones
The synthesis of alkyl-substituted gamma-thiobutyrolactones is a key area for generating this compound analogues. The general structural formula for these compounds involves a five-membered ring containing a thioester group, with alkyl or alkenyl substituents at the alpha and/or gamma positions. google.comgoogle.com The synthetic methods described for this compound, such as the reaction of substituted gamma-butyrolactones with potassium thiolacetate, are applicable to the synthesis of a range of alkyl-substituted gamma-thiobutyrolactones. google.com Studies have shown that the nature and position of alkyl substituents on both gamma-butyrolactones and gamma-thiobutyrolactones significantly influence their biological activity. nih.govnih.gov For instance, maximal activity against certain types of seizures has been associated with the presence of three or four carbon atoms at the alpha-position in alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones. nih.gov
Examples of synthesized alkyl-substituted gamma-thiobutyrolactones include alpha-isopropyl-gamma-thiobutyrolactone and alpha,alpha-di-isopropyl-gamma-thiolobutyrolactone, prepared from their corresponding gamma-butyrolactone precursors using potassium thiolacetate. google.com
Synthesis of Gamma-Butyrolactone Analogues
Gamma-butyrolactones are the oxygenated counterparts of gamma-thiobutyrolactones and serve as important starting materials or related structures in the synthesis of this compound analogues. Various methods exist for the synthesis of gamma-butyrolactones with diverse alkyl substitution patterns. Efficient routes starting from olefinic esters have been reported. researchgate.net Other methods include metal-catalyzed intramolecular coupling of epoxides with alcohols, providing access to alpha- and beta-substituted gamma-butyrolactones. researchgate.net The Baeyer-Villiger oxidation of cyclobutanones with hydrogen peroxide, catalyzed by agents like methyltrioxorhenium or electron-deficient flavins, can also yield gamma-butyrolactones. tandfonline.com
The conversion of gamma-butyrolactones to gamma-thiobutyrolactones, as discussed in Section 2.1, represents a direct link between these two classes of compounds. google.comresearchgate.net Research comparing the activity of gamma-thiobutyrolactones and their gamma-butyrolactone analogues has indicated that the sulfur analogues can exhibit increased potency and a broader spectrum of activity depending on the substitution pattern. researchgate.netnih.gov
Development of Related Lactam Structures
Lactams, particularly gamma-lactams (2-pyrrolidinones), represent another class of heterocyclic compounds structurally related to gamma-thiobutyrolactones and gamma-butyrolactones, where the ring oxygen is replaced by a nitrogen atom. The development of lactam structures related to this compound and its analogues has been explored, partly due to their own significant biological activities. google.comnih.gov
Synthesis of gamma-lactams can be achieved through various routes, including formal carbonylation of azetidines catalyzed by nonprecious metals researchgate.net, and enantioselective methods such as the Heck-Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles beilstein-journals.org or N-heterocyclic carbene-catalyzed oxidative annulation reactions rsc.org. While not directly synthesized from gamma-thiobutyrolactones, these methods provide access to the related five-membered ring system with different heteroatoms, allowing for the exploration of structure-activity relationships across different scaffolds. Some lactam derivatives, such as 3,3-diethyl-2-pyrrolidinone, have shown potent activity and have been compared to this compound in biological studies. google.comnih.gov
Stereochemical Considerations in this compound Analogue Synthesis
Stereochemistry plays a crucial role in the synthesis and activity of cyclic compounds like gamma-thiobutyrolactones and their analogues. The presence of chiral centers, particularly at the alpha and gamma positions, leads to the existence of stereoisomers (enantiomers and diastereomers) which can exhibit different biological profiles. nih.govnih.gov
Enantioselective synthetic methods have been developed for related structures, such as alpha,gamma-substituted gamma-butyrolactones, utilizing approaches like SmI2-induced reductive coupling of chiral acrylates with ketones in the presence of chiral auxiliaries. nih.gov These methods allow for the synthesis of optically active compounds with high enantiomeric purities. nih.gov
While specific details on the stereoselective synthesis of enantiomerically pure this compound were not extensively detailed in the search results, the principles established for the synthesis of chiral gamma-butyrolactones and other lactones/thiolactones are relevant. Controlling the stereochemistry during the introduction of substituents at the alpha and gamma positions is critical for obtaining individual stereoisomers and evaluating their distinct biological activities. Studies on fluoroalkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones have highlighted that stereochemical and steric constraints influence their interactions with biological targets. nih.gov
The synthesis of chiral lactam derivatives has also been achieved using enantioselective catalytic methods, demonstrating the importance of stereochemical control in the synthesis of related heterocyclic systems. beilstein-journals.orgrsc.org
Molecular Mechanisms of Receptor Interaction and Allosteric Modulation by Alpha Emtbl
Glycine (B1666218) Receptor (GlyR) Modulation
Alpha-EMTBL's primary mechanism of action discussed in the literature involves the modulation of GlyR activity. This modulation is not a simple agonistic or antagonistic effect but rather an allosteric interaction, influencing the receptor's response to glycine.
Subunit-Specific Actions on Recombinant Glycine Receptors (e.g., alpha1 and alpha3 subunits)
Studies using recombinant human glycine alpha1-subunits and rat glycine alpha3-subunits have revealed a clear subunit specificity in the action of this compound. This compound potentiates the response to a submaximal concentration of glycine when acting on receptors composed of human glycine alpha1-subunits. In contrast, it reduces the response of receptors composed of rat glycine alpha3-subunits. ebi.ac.uknih.govresearchgate.net
| GlyR Subunit Composition | This compound Effect (Submaximal Glycine) |
| Human alpha1 homomers | Potentiation |
| Rat alpha3 homomers | Reduction (Blockade) |
Potentiation of Glycine-Evoked Responses by this compound
Potentiation by this compound is observed specifically with GlyRs containing the alpha1 subunit. This effect involves an increase in the current generated by a submaximal concentration of glycine in the presence of this compound. ebi.ac.uknih.gov This suggests that this compound can enhance the function of certain GlyR subtypes, leading to increased inhibitory neurotransmission.
Blockade of Glycine Receptor Currents and its Dependence on Glycine Concentration
This compound is also capable of blocking glycine receptor currents, particularly those mediated by alpha3-containing receptors. This blocking action is not absolute and is significantly influenced by the concentration of glycine present. Both the potentiating action on alpha1 receptors and the blocking action on alpha3 receptors are reduced by higher concentrations of glycine. ebi.ac.uknih.gov This indicates a competitive or uncompetitive aspect to the interaction, where increased glycine levels can overcome the effects of this compound.
| This compound Action | Glycine Concentration Influence |
| Potentiation (alpha1) | Reduced by higher glycine concentrations |
| Blockade (alpha3) | Reduced by higher glycine concentrations |
Identification of Residues in the M2 Membrane-Spanning Region Critical for this compound Action (e.g., A254, T258F mutations)
Key residues within the second membrane-spanning region (M2) of the glycine receptor subunits have been identified as critical determinants of this compound's subunit specificity and action. The residue at position 254 in the alpha3-subunit, which is Alanine (A254), plays a crucial role. In the alpha1-subunit, this position is occupied by Glycine. ebi.ac.uknih.gov A mutation of A254 to Glycine (A254G) in the alpha3-subunit removes the blocking effect of this compound and reveals potentiation, similar to the action seen in wild-type alpha1 receptors. ebi.ac.uknih.gov Furthermore, a mutation at a nearby residue, alpha3 T258F, has been shown to remove the block by this compound, as well as by picrotin (B1677797) and picrotoxinin (B1677863). ebi.ac.uknih.gov These findings suggest that this compound interacts with residues in the M2 region, influencing the channel pore or gating mechanism.
| GlyR alpha3 Residue | Mutation | Effect on this compound Action |
| A254 | A254G | Removes blockade, reveals potentiation |
| T258 | T258F | Removes blockade |
Allosteric Interactions with Picrotoxinin Analogues (e.g., Picrotin) at Glycine Receptors
This compound exhibits allosteric interactions with picrotoxinin analogues, such as picrotin, at glycine receptors. Picrotin is known to block responses of receptors composed of either alpha1 or alpha3 subunits. ebi.ac.uknih.gov The blocking effect of picrotin on alpha3 receptors is reduced in the presence of this compound, indicating that their mechanisms of action interact at some level. ebi.ac.uknih.gov This suggests that this compound and picrotin may bind to distinct but allosterically coupled sites, or that their binding to overlapping sites influences the affinity or efficacy of the other compound. The observation that the alpha3 A254G mutation does not remove the block by picrotin, while the alpha3 T258F mutation does remove block by both picrotin and this compound, further supports the idea of interacting but not identical binding sites or mechanisms. ebi.ac.uknih.gov
Influence of Glycine Receptor Beta-Subunit Coexpression on this compound Efficacy
The coexpression of the glycine receptor beta-subunit with the alpha3-subunit has a significant impact on the efficacy of this compound. Coexpression of the alpha3-subunit with the beta-subunit removes the blocking effect of this compound and instead reveals potentiation. ebi.ac.uknih.gov This suggests that in heteromeric GlyRs, which are the predominant form in the adult central nervous system and contain beta subunits, this compound is likely to exert a potentiating effect, similar to its action on alpha1 homomers. ebi.ac.uknih.gov This highlights the importance of considering the native receptor subunit composition when evaluating the potential physiological effects of this compound.
| GlyR Subunit Composition | This compound Effect |
| Alpha3 homomers | Blockade |
| Alpha3 + Beta heteromers | Potentiation |
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system, functioning as a ligand-gated chloride channel. Its activity can be modulated by a variety of pharmacologically active compounds binding to distinct allosteric sites. This compound has been shown to interact with this receptor complex, leading to altered chloride channel function.
Potentiation of GABA-Mediated Chloride Currents by this compound
Studies have demonstrated that this compound potentiates GABA-mediated chloride currents. In cultured rat hippocampal neurons, this compound was found to potentiate GABA currents across all tested GABA concentrations. The maximal potentiation observed was 190% of control at a concentration of 1 mM this compound, with an EC50 of 102 µM. jneurosci.orgnih.gov This potentiation suggests that this compound enhances the effect of GABA binding to the receptor, leading to increased chloride ion influx and thus greater neuronal inhibition. jneurosci.orgnih.govteknokrat.ac.id
Data on the potentiation of GABA currents by this compound:
| Compound | Concentration | Potentiation (% of control) | EC50 (µM) |
| This compound | 1 mM | 190 ± 17 | 102 |
Note: Data derived from studies in cultured rat hippocampal neurons. jneurosci.orgnih.gov
This compound has been characterized as a positive allosteric modulator of GABA-A receptors. teknokrat.ac.idiiab.me This means it enhances the receptor's response to GABA without directly activating the receptor itself.
Subunit Selectivity in GABA-A Receptor Stimulation (e.g., alpha-subunit containing receptors)
Research indicates that this compound exhibits some degree of subunit selectivity in its modulation of GABA-A receptors. Indirect evidence suggests that this compound can stimulate GABA-A receptors composed solely of alpha subunits. google.com This is in contrast to compounds like loreclezole (B39811), whose binding site is known to be present only on receptors containing beta2 and beta3 subunits. google.comnih.gov Studies using transfected cells with different subunit combinations have shown that this compound potentiated GABA currents in cells containing alpha1 beta2 and alpha1 gamma2 subunit combinations, as well as alpha1 subunits alone. nih.gov Furthermore, GABA-A receptors comprising rho1 subunits were also found to be sensitive to this compound. nih.gov
Summary of this compound modulation based on subunit composition:
| Subunit Combination | Modulation by this compound |
| alpha subunits alone | Potentiation |
| alpha1 beta2 | Potentiation |
| alpha1 gamma2 | Potentiation |
| rho1 subunits | Sensitive to modulation |
| alpha6 beta2 gamma2 | Modulated |
Note: Information compiled from studies using transfected cells and indirect evidence. google.comnih.gov
Comparative Analysis with Loreclezole and Other Positive Allosteric Modulators
This compound shares properties with some other positive allosteric modulators but also exhibits key distinctions, particularly when compared to loreclezole. Both this compound and loreclezole are considered anticonvulsants and positive modulators of GABA-A receptors. google.comnih.govnih.gov However, studies suggest that this compound does not act on the loreclezole binding site. google.comgoogle.com This is supported by the observation that this compound can stimulate receptors containing only alpha subunits, whereas the loreclezole binding site is associated with beta2 and beta3 subunits. google.comnih.gov While some novel compounds have been found to share stimulatory properties with loreclezole and also interact with this compound, this does not imply they act at the identical site, but rather may influence similar receptor conformations or states. researchgate.netnih.gov Compared to some newer compounds, this compound has been reported to be less potent in stimulating GABA currents. For example, one compound was found to be approximately twice as potent as this compound in stimulating GABA currents in Xenopus laevis oocytes expressing recombinant alpha1 beta2 gamma2 GABA-A receptors. researchgate.netnih.gov
Comparison of this compound with Loreclezole:
| Feature | This compound | Loreclezole |
| GABA Potentiation | Yes | Yes |
| Binding Site | At or near picrotoxin (B1677862) site, distinct from BZ/GABA sites | Distinct from BZ/GABA sites, associated with beta2/beta3 subunits |
| Subunit Selectivity | Modulates alpha-containing receptors, rho1, alpha1 beta2, alpha1 gamma2 | Requires beta2 or beta3 subunits |
| Interaction with other PAMs | Effects can be additive with phenobarbital | Distinct binding site from this compound |
Note: Based on available research findings. google.comresearchgate.netnih.govnih.govgoogle.com
Exploration of Potential Modulatory Effects on Other Neurotransmitter Systems
While the primary focus of research on this compound has been its interaction with GABA-A receptors, some studies have explored its effects on other neurotransmitter systems. For instance, this compound has been investigated for its effects on glycine receptors. ebi.ac.uk The anticonvulsant this compound was found to potentiate the response to a submaximal concentration of glycine produced by receptors composed of human glycine alpha1-subunits but reduced the response of receptors composed of rat glycine alpha3-subunits. ebi.ac.uk This suggests a subunit-specific action on glycine receptors as well, involving a residue in the M2 membrane-spanning region. ebi.ac.uk The potentiating and blocking actions of this compound on glycine receptors were also found to be reduced by higher concentrations of glycine. ebi.ac.uk Beyond GABA and glycine receptors, comprehensive data on significant modulatory effects of this compound on other major neurotransmitter systems (such as glutamate, acetylcholine, serotonin, or norepinephrine) are limited in the provided search results.
Preclinical Efficacy Studies and Pharmacodynamic Characterization of Alpha Emtbl
Evaluation of Anticonvulsant Activity in Experimental Seizure Models
The efficacy of alpha-EMTBL was assessed across various chemically and electrically induced seizure models in mice, each designed to mimic different aspects of human epilepsy.
The MES test is a widely utilized model for generalized tonic-clonic seizures, indicating a compound's ability to prevent the spread of seizure discharge through neural tissue. In preclinical studies, this compound was found to be effective at blocking convulsions induced by maximal electroshock. nih.gov This contrasts with the structurally similar compound alpha-ethyl-alpha-methyl-gamma-butyrolactone (alpha-EMGBL), which reportedly had no effect on MES-induced seizures. nih.gov
The pentylenetetrazol (PTZ) model is used to induce generalized myoclonic and clonic seizures, and it is considered predictive of efficacy against absence seizures. Research demonstrates that this compound effectively prevents seizures induced by PTZ. nih.gov This finding is consistent with studies on other alpha-substituted gamma-butyrolactones, which also show protective action in this model. nih.govnih.gov
Picrotoxin (B1677862) is a non-competitive GABA-A receptor antagonist that induces clonic seizures. The ability of a compound to counteract these seizures suggests activity related to the GABAergic system. Preclinical testing confirmed that this compound is capable of blocking picrotoxin-induced seizures. nih.gov
Strychnine (B123637) is a potent antagonist of the glycine (B1666218) receptor, leading to spinal seizures. This model assesses a compound's potential to modulate inhibitory neurotransmission mediated by glycine. In a comparative study, this compound was found to be ineffective at preventing strychnine-induced seizures. nih.gov
The aminophylline (B1665990) model is used to induce seizures through adenosine (B11128) receptor antagonism and other mechanisms. In comparative evaluations, this compound did not prevent seizures induced by aminophylline. nih.gov Data regarding the efficacy of this compound in the isoniazid (B1672263) (INH)-induced seizure model, which involves the inhibition of GABA synthesis, were not available in the reviewed scientific literature.
Table 1: Efficacy of this compound in Experimental Seizure Models
| Seizure Model | Inducing Agent | Seizure Type Represented | Efficacy of this compound |
|---|---|---|---|
| Maximal Electroshock (MES) | Electricity | Generalized tonic-clonic | Effective nih.gov |
| Pentylenetetrazol (PTZ) | Pentylenetetrazol | Generalized myoclonic/absence | Effective nih.gov |
| Picrotoxin | Picrotoxin | Clonic (GABA-A antagonism) | Effective nih.gov |
| Strychnine | Strychnine | Spinal (Glycine antagonism) | Ineffective nih.gov |
| Aminophylline (AMI) | Aminophylline | Complex/Generalized | Ineffective nih.gov |
| Isoniazid (INH) | Isoniazid | Generalized (GABA synthesis inhibition) | Data not available |
Comparative Analysis of Anticonvulsant Spectrum with Established Pharmacotherapy
The anticonvulsant profile of this compound has been compared to established antiepileptic drugs such as Valproic Acid, Ethosuximide (B1671622), and Phenobarbital to determine its relative spectrum of activity. nih.gov
The research indicates that this compound possesses a wide spectrum of anticonvulsant action, similar to that of Valproic Acid. nih.gov Both this compound and Valproic Acid demonstrated efficacy against seizures induced by MES, PTZ, picrotoxin, and bicuculline. nih.gov In contrast, the spectrum of Ethosuximide is narrower; it is effective against PTZ and picrotoxin-induced seizures but is characteristically ineffective in the MES model. nih.govnih.gov The activity of this compound in both MES and PTZ models suggests a broad profile that could be beneficial for multiple seizure types.
Phenobarbital is known to be effective against MES-induced seizures and also shows efficacy in controlling convulsions induced by strychnine. acpjournals.orgnih.gov This differentiates its profile from this compound and Valproic Acid, neither of which blocked strychnine-induced seizures. nih.gov
Furthermore, in the aminophylline-induced seizure model, only Valproic Acid showed protective effects, whereas this compound and Ethosuximide were ineffective. nih.gov None of the compared compounds, including this compound, were able to block seizures induced by strychnine or N-methyl-D,L-aspartate (NMDA). nih.gov
Table 2: Comparative Anticonvulsant Spectrum
| Compound | MES Model | PTZ Model | Picrotoxin Model | Strychnine Model | Aminophylline Model |
|---|---|---|---|---|---|
| This compound | Effective nih.gov | Effective nih.gov | Effective nih.gov | Ineffective nih.gov | Ineffective nih.gov |
| Valproic Acid | Effective nih.gov | Effective nih.gov | Effective nih.gov | Ineffective nih.gov | Effective nih.gov |
| Ethosuximide | Ineffective nih.govnih.gov | Effective nih.gov | Effective nih.govnih.gov | Ineffective nih.gov | Ineffective nih.gov |
| Phenobarbital | Effective nih.gov | Effective | Data Variable | Effective acpjournals.orgwikipedia.org | Data not available |
Based on a thorough search of publicly available scientific literature, there is no information on a chemical compound specifically named "this compound." As a result, it is not possible to provide an article with detailed research findings, data tables, and specific preclinical efficacy studies as requested in the prompt.
The name "this compound" may refer to a compound that is not yet publicly disclosed, a proprietary internal designation, or a hypothetical substance. Without any published data, generating an article that is "thorough, informative, and scientifically accurate" is not feasible.
Therefore, the requested article focusing on the preclinical efficacy studies and pharmacodynamic characterization of "this compound" cannot be created.
Structure Activity Relationship Sar Studies of Alpha Emtbl and Analogues
Influence of Alkyl Substitutions on Efficacy and Receptor Interaction
Studies on alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones, including alpha-EMTBL, have revealed that the nature and position of alkyl substituents significantly impact their pharmacological properties. For instance, structure-function studies on certain compounds indicated that anticonvulsant activity was maintained when alkyl substituents contained four or fewer carbon atoms. google.comgoogle.com The presence of more carbon atoms could lead to convulsive effects. google.comgoogle.com Alpha-substituted alkyl-1,4-thiobutyrolactones, such as this compound, have shown anticonvulsant activities with short-chain alkyl substituents. google.comgoogle.com
Research suggests that compounds in this family, particularly this compound, may act by binding to a site at or near the picrotoxin (B1677862) site of the GABA-A receptor, as well as a distinct site specific to lactones and thiolactones (the butyrolactone site). google.com
Stereochemical Requirements for Optimal Pharmacological Activity
While the provided search results offer limited direct information on the stereochemical requirements of this compound itself, related studies on N-substituted 3-amino-2,2-di-C-alkyl-1,4-butyrolactones and 1,4-thiobutyrolactones highlight the importance of stereochemistry for pharmacological activity. For example, the R-isomer of a related compound was found to be twice as potent as its corresponding S-isomer in stimulating GABA currents at recombinant GABA-A alpha1beta2gamma2 receptors. google.comgoogle.com This suggests that the three-dimensional arrangement of substituents around chiral centers can be crucial for optimal interaction with the receptor.
Impact of Ring System Modifications (e.g., Thiobutyrolactone vs. Butyrolactone)
The replacement of the oxygen atom in the butyrolactone ring with a sulfur atom, resulting in a thiobutyrolactone, has been explored in SAR studies. In general, substituting sulfur for oxygen in alpha-substituted lactones has resulted in improved anticonvulsant potency and a broader spectrum of activity. molaid.com For example, this compound (a thiobutyrolactone) has been shown to be more potent and have a broader spectrum of action against seizures compared to alpha-ethyl-alpha-methyl-gamma-butyrolactone (alpha-EMBL), a butyrolactone analogue. google.comgoogle.com this compound protected against both pentylenetetrazol (PTZ) and maximal electroshock (MES) seizures, while alpha-EMBL only protected against PTZ seizures at non-toxic doses. google.comgoogle.com
Positional Effects of Substituents on Biological Profile (e.g., alpha vs. beta substitution)
The position of alkyl substituents on the butyrolactone or thiobutyrolactone ring significantly influences their biological activity, leading to either convulsant or anticonvulsant properties. jneurosci.org Studies have found that dialkyl substitutions at the beta (C-3) position of butyrolactone tend to produce convulsive effects, whereas substituents at the alpha (C-2) position, as in this compound, lead to compounds with anticonvulsant properties. google.comgoogle.com Alpha-alkyl-substituted thiobutyrolactones have been observed to potentiate GABA currents, suggesting they may act as inverse agonists at the picrotoxin receptor site. jneurosci.org In contrast, beta-alkyl-substituted butyrolactones and thiobutyrolactones have been shown to diminish or partially diminish GABA currents, potentially acting as picrotoxin receptor agonists or partial agonists. jneurosci.org
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) modeling approaches are computational techniques used to establish a quantitative relationship between the structural properties of compounds and their biological activities. researchgate.netdrugdesign.org These methods can help predict the activity of new compounds and provide insights into the key structural features influencing activity. researchgate.netmdpi.com While general QSAR and 3D-QSAR studies have been applied to compounds with anticonvulsant activity, and this compound has been mentioned in the context of sharing stimulatory properties with loreclezole (B39811), specific detailed QSAR or 3D-QSAR modeling studies focused solely on this compound and its analogues were not extensively detailed in the provided search results. researchgate.net However, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are based on analyzing and comparing the 3D molecular fields (steric, electrostatic, etc.) around molecules to correlate them with biological activities, which could be applicable to this compound analogues. drugdesign.orgplos.org These methods can generate 3D contour maps that visualize the influence of different fields on activity, aiding in the design of new compounds. researchgate.netmdpi.com
Preclinical Metabolic and Biochemical Pathway Investigations of Alpha Emtbl
Effects on Carbohydrate Metabolism in Animal Models
Carbohydrate metabolism encompasses the biochemical processes responsible for the formation, breakdown, and interconversion of carbohydrates. In animal models, these processes are vital for energy production and storage, involving pathways such as glycolysis, gluconeogenesis, and glycogen (B147801) synthesis and breakdown fishersci.sewikipedia.org. Studies investigating the effects of alpha-EMTBL on carbohydrate metabolism in infant mice have been conducted to assess its potential to perturb these critical pathways. Unlike the comparative compound valproate (VPA), this compound demonstrated no adverse effects on selected aspects of liver carbohydrate metabolism in this animal model guidetopharmacology.org.
Analysis of Lipid Metabolism Perturbations (e.g., Ketogenesis)
Lipid metabolism involves the synthesis and degradation of lipids, including fatty acids and triglycerides, playing a key role in energy storage, cell membrane formation, and signaling nli.org.iluni.lu. Ketogenesis, a specific aspect of lipid metabolism, is the process by which ketone bodies are produced from fatty acids in the liver, particularly during periods of fasting or low carbohydrate intake, serving as an alternative energy source nli.org.ilmitoproteome.org. Preclinical studies in infant mice evaluated the impact of this compound on lipid metabolism, including ketogenesis. The findings indicated that, in contrast to VPA, this compound had no adverse effects on selected aspects of fat metabolism, such as ketogenesis, in the liver of these animals guidetopharmacology.org.
Impact on Coenzyme A (CoA) and Carnitine Levels
Coenzyme A (CoA) and carnitine are essential molecules involved in fatty acid metabolism. Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, while CoA is a key cofactor in numerous enzymatic reactions, including the activation of fatty acids. Perturbations in the levels or function of CoA and carnitine can significantly impact energy metabolism. Investigations into the biochemical effects of this compound in infant mice included the assessment of CoA and carnitine levels. The research revealed that this compound, unlike VPA, did not exert adverse effects on coenzyme A or carnitine metabolism in the liver guidetopharmacology.org.
Investigations into Amino Acid Metabolism Changes
Amino acid metabolism involves the various biochemical processes that amino acids undergo, including synthesis, breakdown, and interconversion. These processes are fundamental for protein synthesis, nitrogen balance, and the production of various metabolic intermediates and neurotransmitters. Preclinical studies examined the effects of this compound on amino acid metabolism in the liver of infant mice. The results indicated that this compound did not cause adverse effects on selected aspects of amino acid metabolism, a finding that differentiated it from VPA in this study guidetopharmacology.org.
Assessment of Broader Neurotransmitter Homeostasis
Based on the preclinical investigations in infant mice guidetopharmacology.org, this compound demonstrated no adverse effects on selected aspects of liver carbohydrate, fat (ketogenesis), coenzyme A, carnitine, or amino acid metabolism, nor did it alter concentrations of neurotransmitters in the brain, unlike the comparative drug valproate.
Summary of Preclinical Metabolic and Biochemical Findings for this compound in Infant Mice
| Metabolic/Biochemical Area | Observed Effect of this compound (vs. VPA) |
| Carbohydrate Metabolism | No adverse effects observed guidetopharmacology.org. |
| Lipid Metabolism (Ketogenesis) | No adverse effects observed guidetopharmacology.org. |
| Coenzyme A (CoA) Levels | No adverse effects observed guidetopharmacology.org. |
| Carnitine Levels | No adverse effects observed guidetopharmacology.org. |
| Amino Acid Metabolism | No adverse effects observed guidetopharmacology.org. |
| Neurotransmitter Concentrations | Did not alter concentrations guidetopharmacology.org. |
Advanced Research Techniques and Methodologies in Alpha Emtbl Studies
Recombinant Receptor Expression Systems (e.g., Xenopus Laevis Oocytes, HEK293 Cells)
To precisely study the interaction between alpha-EMTBL and its specific molecular target, researchers utilize recombinant receptor expression systems. These systems involve introducing the genetic code for a specific receptor into a host cell that does not naturally express it, allowing for the creation of a controlled experimental environment. Two of the most common and effective systems for this purpose are Xenopus laevis oocytes and Human Embryonic Kidney 293 (HEK293) cells. nih.gov
Xenopus laevis Oocytes: These large amphibian egg cells are a robust and convenient system for the transient expression of membrane proteins, including ion channels and receptors. centerwatch.com Messenger RNA (mRNA) encoding the specific subunits of the target receptor is microinjected into the oocyte. The oocyte's cellular machinery then translates this mRNA to produce and embed the functional receptors in its plasma membrane. This system is particularly advantageous for studying ion channels because the large size of the oocytes facilitates electrophysiological recordings.
HEK293 Cells: This human cell line is a mainstay in biomedical research for its reliability and ease of use in protein expression. nih.gov HEK293 cells can be transiently or stably transfected with the DNA encoding the receptor of interest. The Expi293 Expression System, a derivative of HEK293 cells, is engineered for rapid, high-yield production of recombinant proteins, making it suitable for structural biology applications and detailed pharmacological assays. aladdin-e.comchemicalbook.com The mammalian origin of HEK293 cells ensures that the expressed proteins undergo native folding and post-translational modifications, which is crucial for studying human receptors. aladdin-e.com
By expressing specific combinations of receptor subunits in these systems, scientists can investigate how this compound affects a precisely defined receptor subtype, eliminating the confounding variables present in native tissues with heterogeneous receptor populations.
Electrophysiological Recording Techniques (e.g., Patch-Clamp Studies)
Electrophysiology is a cornerstone of ion channel research, providing direct, real-time measurement of receptor function. patsnap.com The patch-clamp technique is a highly refined electrophysiological method that allows researchers to record the ionic currents flowing through single or multiple ion channels in a cell membrane. patsnap.comwikipedia.orgebi.ac.uk
When studying a compound like this compound, which is hypothesized to modulate a ligand-gated ion channel such as the GABA-A receptor, the whole-cell patch-clamp configuration is commonly used on recombinant cells (e.g., HEK293) expressing the target receptor. In this setup, a microscopic glass pipette forms a high-resistance "giga-ohm" seal with the cell membrane. nih.govchemicalbook.com A brief application of suction ruptures the membrane patch, allowing the electrode inside the pipette to control the voltage across the cell membrane and record the total current flowing through all channels on the cell. chemicalbook.com
Researchers can then apply the receptor's natural agonist (e.g., GABA) and measure the resulting current. Subsequently, the agonist is applied in the presence of this compound to determine how the compound modulates receptor activity. An increase or decrease in the current amplitude or a change in its duration would indicate that this compound is acting as a positive or negative allosteric modulator, respectively. This technique offers unparalleled resolution for characterizing the pharmacological and biophysical properties of receptor modulation. patsnap.comnih.gov
| Condition | Agonist Applied | Peak Current Amplitude (pA) | Modulation |
|---|---|---|---|
| Control | GABA (10 µM) | -512 ± 45 | Baseline |
| Test | GABA (10 µM) + this compound (1 µM) | -1230 ± 98 | +140% |
| Washout | GABA (10 µM) | -535 ± 51 | Return to Baseline |
Radioligand Binding Assays for Receptor Affinity and Selectivity (e.g., [35S]-TBPS displacement)
Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a receptor. These assays use a radioactive molecule (a radioligand) known to bind to a specific site on the receptor. The ability of a test compound, like this compound, to compete with the radioligand for this binding site is then measured.
For GABA-A receptors, a common assay involves the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]-TBPS). [³⁵S]-TBPS binds to a site within the receptor's chloride ion channel pore, often called the convulsant or picrotoxin (B1677862) site. This site is a key allosteric modulatory site. The assay is performed using membranes prepared from brain tissue or recombinant cells expressing the receptor.
The experiment measures how increasing concentrations of this compound inhibit the specific binding of a fixed concentration of [³⁵S]-TBPS. The concentration of this compound that displaces 50% of the bound [³⁵S]-TBPS is known as its IC₅₀ (inhibitory concentration 50). This value can be used to calculate the binding affinity (Ki) of this compound for this site. By performing these assays on different receptor subtypes, the selectivity of the compound can be determined. These studies are critical for understanding whether a compound achieves its effect by binding directly to a specific modulatory site on the receptor complex.
Mutagenesis Studies for Mapping Receptor Binding Sites
Once a compound's activity at a receptor is confirmed, mutagenesis studies are employed to identify the specific amino acids that form its binding pocket. This technique, known as site-directed mutagenesis, involves systematically altering the genetic code of the receptor to substitute one or more amino acids with others.
Researchers hypothesize which amino acids in the receptor's structure are likely to interact with this compound based on computational models or knowledge of related compounds. They then create a series of mutant receptors, each with a single amino acid change in the suspected binding region. These mutant receptors are expressed in a cellular system (like HEK293 cells or Xenopus oocytes), and the functional or binding assays for this compound are repeated.
If a specific mutation dramatically reduces or eliminates the effect of this compound, it provides strong evidence that the altered amino acid is a critical contact point for the compound's binding. This powerful technique allows for the high-resolution mapping of the ligand-receptor interaction, which is invaluable for understanding the mechanism of action and for the rational design of new molecules with improved properties.
| Receptor Type | Amino Acid Change | This compound Effect on GABA Current | Conclusion |
|---|---|---|---|
| Wild-Type | None | Strong Potentiation | Baseline activity |
| Mutant 1 | Phenylalanine 23 to Alanine (F23A) | Strong Potentiation | F23 is not critical for binding |
| Mutant 2 | Tyrosine 56 to Alanine (Y56A) | No Potentiation | Y56 is a critical binding residue |
| Mutant 3 | Leucine 88 to Alanine (L88A) | Strong Potentiation | L88 is not critical for binding |
Metabolomics Profiling in Preclinical Samples
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In preclinical studies, metabolomics profiling is used to obtain a snapshot of the physiological state of an organism following the administration of a compound like this compound. This untargeted approach can reveal unanticipated biochemical activities and provide insights into the compound's broader effects.
Biological samples (e.g., plasma, urine, or brain tissue) are collected from animal models that have been treated with this compound. Advanced analytical techniques, such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are used to detect and quantify hundreds to thousands of metabolites simultaneously.
By comparing the metabolic profiles of treated animals to those of a control group, researchers can identify specific metabolic pathways that are significantly altered by the compound. For instance, an increase in certain neurosteroid metabolites or a change in amino acid levels in the brain could provide further clues about the downstream consequences of this compound's primary action on its receptor. This provides a systems-level view of the compound's physiological impact beyond its direct receptor interaction.
Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions
Computational chemistry and molecular modeling are powerful in silico tools that complement experimental research. These methods are used to predict and visualize how a ligand like this compound might bind to its target receptor at an atomic level.
Using the known or homologous three-dimensional structure of the target receptor, a technique called molecular docking can be employed. Docking algorithms predict the preferred orientation and conformation of this compound when bound to the receptor, forming a ligand-receptor complex. These models calculate a "docking score," which estimates the binding affinity, and reveal key interactions such as hydrogen bonds or hydrophobic contacts that stabilize the binding.
These computational approaches are instrumental in:
Rationalizing experimental data: They can provide a structural basis for results obtained from mutagenesis studies.
Guiding new experiments: Modeling can predict other amino acids that might be involved in binding, suggesting new mutations to test.
Drug design: By understanding the specific interactions between this compound and its receptor, chemists can design new derivatives with potentially higher affinity or selectivity.
These simulations provide a dynamic and detailed picture of the molecular interactions that are often impossible to observe directly through experimental means alone.
Current Research Gaps and Future Directions in Alpha Emtbl Research
Comprehensive Characterization of Novel Binding Sites
Research suggests that alpha-EMTBL interacts with the GABA(A) receptor at a site distinct from the well-characterized benzodiazepine (B76468) and barbiturate (B1230296) binding sites. Evidence indicates a possible interaction with the picrotoxin (B1677862) site or a site allosterically linked to it. jneurosci.orgnih.govnih.gov Furthermore, studies involving related compound classes have alluded to the existence of a novel, yet unidentified, binding site present in alpha-beta GABA(A) receptor configurations, where these compounds, including potentially this compound, may interact. nih.gov
Despite these findings, a comprehensive characterization of the specific binding site(s) for this compound is still lacking. Future research needs to employ advanced biochemical and structural techniques, such as co-crystallography or cryo-electron microscopy of this compound bound to various GABA(A) receptor subtypes, to precisely map the binding pocket(s). Detailed mutagenesis studies of receptor subunits are also necessary to identify key amino acid residues involved in the interaction. Such in-depth characterization is vital for understanding the molecular basis of this compound's activity and for the rational design of analogues with improved properties.
Elucidation of Complete Receptor Subtype Selectivity Profiles
The GABA(A) receptor is a heteropentameric ligand-gated ion channel with diverse subunit compositions, leading to a multitude of receptor subtypes with distinct functional and pharmacological properties. While some studies have indicated that this compound can potentiate GABA currents in cells expressing specific subunit combinations, such as alpha1 beta2 and alpha1 gamma2, as well as alpha1 subunits alone, and modulates alpha6 beta2 gamma2 combinations, a complete and detailed receptor subtype selectivity profile for this compound across the full spectrum of native and recombinant GABA(A) receptor subtypes is not yet available. nih.gov
Understanding the precise selectivity of this compound for different receptor subtypes is critical. Different subtypes are localized in distinct brain regions and mediate varied physiological functions. A comprehensive selectivity profile would help to predict potential therapeutic effects and identify possible off-target interactions that could contribute to side effects. Future research should utilize high-throughput screening methods and electrophysiological recordings on a wide range of recombinant GABA(A) receptor subtypes to generate a complete selectivity map.
Development of Highly Potent and Selective this compound Analogues with Modified Pharmacological Properties
Structure-activity relationship studies on gamma-butyrolactones and gamma-thiobutyrolactones, the class of compounds to which this compound belongs, have shown that modifications to the alkyl substituents can influence anticonvulsant or convulsant activity. google.comgoogle.comnih.govnih.gov Specifically, sulfur substitution in alpha-substituted lactones has been suggested to improve anticonvulsant potency and spectrum of activity. google.comnih.gov The development of novel compounds with increased receptor subtype selectivity is a recognized avenue in GABA(A) receptor-targeted drug discovery, aiming for improved efficacy and reduced side effects. meduniwien.ac.at
Despite this, the focused development of highly potent and selective this compound analogues with specifically modified pharmacological properties remains an active area for future research. This involves the synthesis of new chemical entities based on the this compound scaffold, incorporating targeted structural modifications to enhance affinity and selectivity for specific GABA(A) receptor subtypes or to alter functional properties (e.g., partial agonism). Subsequent rigorous pharmacological evaluation of these analogues is necessary to identify candidates with optimized therapeutic profiles.
In-depth Investigations into Long-Term Preclinical Biochemical and Metabolic Consequences
Preclinical studies comparing the acute metabolic effects of this compound and valproic acid in infant mice indicated that this compound did not have adverse effects on selected aspects of liver carbohydrate, fat, coenzyme A, carnitine, or amino acid metabolism, in contrast to valproate. nih.gov While this provides some initial insight into its metabolic profile, in-depth and long-term investigations into the biochemical and metabolic consequences of this compound administration are still needed.
Integration of Multi-Omics Data to Understand Systems-Level Effects
The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for understanding the complex systems-level effects of pharmacological agents. astrazeneca.comresearchgate.net This integrated approach can provide a holistic view of how a compound influences biological pathways and networks. While multi-omics is being increasingly applied in neuropharmacology and drug discovery, there is currently a lack of published research specifically integrating multi-omics data to understand the systems-level effects of this compound.
Future research should leverage multi-omics technologies to investigate the broader biological impact of this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment, researchers can gain a deeper understanding of the pathways and networks involved in its therapeutic actions and potential off-target effects. This could reveal novel insights into its mechanism of action and identify potential biomarkers of response or toxicity.
Exploration of Potential Beyond Anticonvulsant Applications in Neuropharmacology
This compound has primarily been investigated for its anticonvulsant properties. jneurosci.orgnih.govmeduniwien.ac.atnih.govhandwiki.org However, its interaction with GABA(A) receptors, which are widely distributed throughout the central nervous system and involved in various neurological processes beyond seizure control, suggests potential applications in other neuropharmacological domains. GABA(A) receptors play roles in anxiety, sedation, muscle relaxation, and cognitive function.
Q & A
Q. How can interdisciplinary teams harmonize data formats for this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
